molecular formula C4H7NaO2S B12657191 Sodium 3-mercapto-2-methylpropionate CAS No. 80224-20-0

Sodium 3-mercapto-2-methylpropionate

Cat. No.: B12657191
CAS No.: 80224-20-0
M. Wt: 142.15 g/mol
InChI Key: FOTPRJUNQGWLCM-UHFFFAOYSA-M
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Description

Sodium 3-mercapto-2-methylpropionate is an organosulfur compound with the molecular formula C4H9NaO2S. It is a sodium salt derivative of 3-mercapto-2-methylpropionic acid. This compound is known for its applications in various fields, including biopolymer synthesis and as a precursor in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-mercapto-2-methylpropionate can be synthesized through the neutralization of 3-mercapto-2-methylpropionic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to obtain the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Disulfides: Formed through oxidation.

    Thiols: Formed through reduction.

    Various Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Sodium 3-mercapto-2-methylpropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-mercapto-2-methylpropionate involves its interaction with various molecular targets. The mercapto group (-SH) is highly reactive and can form covalent bonds with electrophilic centers in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby influencing their function and activity .

Comparison with Similar Compounds

    3-Mercapto-2-methylpropionic acid: The parent compound from which sodium 3-mercapto-2-methylpropionate is derived.

    Sodium 3-mercaptopropionate: A similar compound with a slightly different structure, lacking the methyl group.

    Sodium thioglycolate: Another sulfur-containing compound used in similar applications.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the methyl group enhances its reactivity and makes it a valuable precursor in the synthesis of specialized polymers and other compounds .

Properties

CAS No.

80224-20-0

Molecular Formula

C4H7NaO2S

Molecular Weight

142.15 g/mol

IUPAC Name

sodium;2-methyl-3-sulfanylpropanoate

InChI

InChI=1S/C4H8O2S.Na/c1-3(2-7)4(5)6;/h3,7H,2H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

FOTPRJUNQGWLCM-UHFFFAOYSA-M

Canonical SMILES

CC(CS)C(=O)[O-].[Na+]

Related CAS

26473-47-2 (Parent)

Origin of Product

United States

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